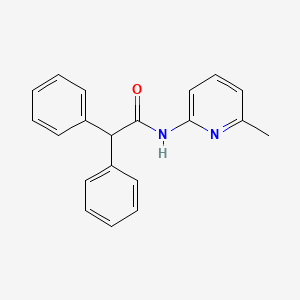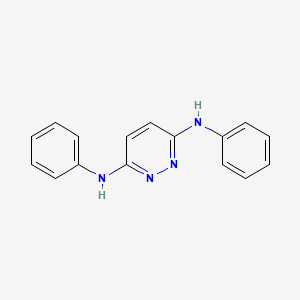
N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of acetanilide, which is widely used as an analgesic and antipyretic drug. MPD is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain.
Wirkmechanismus
The mechanism of action of MPD involves the inhibition of the enzyme N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain. By inhibiting the production of prostaglandins, MPD reduces inflammation and pain.
Biochemical and Physiological Effects:
MPD has been found to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. MPD also reduces the production of reactive oxygen species (ROS), which play a role in the development of various diseases. Additionally, MPD has been found to have antioxidant properties, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPD has several advantages for lab experiments. It is a potent inhibitor of N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which makes it a useful tool for studying the role of prostaglandins in inflammation and pain. MPD is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, MPD has some limitations for lab experiments. It is a derivative of acetanilide, which is known to have toxic effects in high doses. Additionally, MPD has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MPD. One area of interest is the development of more potent and selective N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide inhibitors. Another area of interest is the study of the off-target effects of MPD and the development of compounds with fewer off-target effects. Additionally, the potential applications of MPD in the treatment of other diseases, such as cancer and neurodegenerative diseases, are areas of active research.
Synthesemethoden
The synthesis of MPD involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 6-methyl-2-pyridineacetamide. This intermediate is then reacted with benzophenone in the presence of sodium hydride to form N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPD has been found to be effective in the treatment of pain, inflammation, and fever associated with conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-9-8-14-18(21-15)22-20(23)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJZTFTUZDSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5912243.png)
![4-benzyl-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B5912244.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)
![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
